Ac-D-Trp(Boc)-OH
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Overview
Description
Ac-D-Trp(Boc)-OH, also known as N-acetyl-D-tryptophan tert-butyl ester, is a derivative of the amino acid tryptophan. This compound is characterized by the presence of an acetyl group attached to the amino group of D-tryptophan and a tert-butyl ester protecting group on the carboxyl group. It is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Trp(Boc)-OH typically involves the protection of the amino and carboxyl groups of D-tryptophan The process begins with the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Trp(Boc)-OH undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetyl group.
Substitution: Various substituted derivatives of the tert-butyl ester group.
Scientific Research Applications
Ac-D-Trp(Boc)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ac-D-Trp(Boc)-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It can also interact with receptors and other proteins, influencing their activity and function. The acetyl and tert-butyl ester groups play a crucial role in protecting the amino and carboxyl groups, allowing for selective reactions and modifications.
Comparison with Similar Compounds
Similar Compounds
Ac-L-Trp(Boc)-OH: The L-isomer of Ac-D-Trp(Boc)-OH, which has different stereochemistry and biological activity.
Ac-D-Trp-OH: A derivative without the tert-butyl ester group, which has different chemical properties and reactivity.
Boc-D-Trp-OH: A compound with only the tert-butyl ester protecting group, lacking the acetyl group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity in chemical reactions. The D-isomer of tryptophan also imparts distinct stereochemical properties, making it valuable in the synthesis of peptides and other complex molecules.
Properties
Molecular Formula |
C18H22N2O5 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H22N2O5/c1-11(21)19-14(16(22)23)9-12-10-20(17(24)25-18(2,3)4)15-8-6-5-7-13(12)15/h5-8,10,14H,9H2,1-4H3,(H,19,21)(H,22,23)/t14-/m1/s1 |
InChI Key |
HNBJEYNSUIIJHV-CQSZACIVSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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